Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been found to inhibit their targets, leading to changes in cellular processes . For instance, JAK1 and JAK2 inhibitors prevent the activation of the JAK-STAT signaling pathway, which is involved in cell proliferation, differentiation, cell migration, and apoptosis .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the jak-stat signaling pathway might be affected . Inhibition of this pathway can lead to downstream effects such as reduced inflammation and cell proliferation .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound might have anti-inflammatory effects due to its potential role as a rorγt inverse agonist . It might also have effects on cell proliferation due to its potential role as a JAK1 and JAK2 inhibitor .
Biochemical Analysis
Biochemical Properties
Triazolopyrimidines, including Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, are capable of binding in the biological system with a variety of enzymes and receptors . This interaction with enzymes and receptors allows them to participate in various biochemical reactions and exert their biological activities.
Cellular Effects
Triazolopyrimidines have been reported to show cytotoxic activities against various cancer cell lines .
Molecular Mechanism
Triazolopyrimidines are known to interact with various enzymes and receptors in the biological system , which suggests that they may exert their effects through these interactions.
Properties
IUPAC Name |
ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-3-20-12(18)10-8(2)16-13-14-7-15-17(13)11(10)9-4-5-19-6-9/h4-7,11H,3H2,1-2H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWSHEZJGFQJLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=COC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.